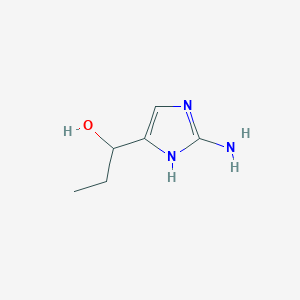

1-(2-amino-1H-imidazol-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-5(10)4-3-8-6(7)9-4/h3,5,10H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZMUPICMITPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1-(2-amino-1H-imidazol-5-yl)propan-1-ol

A direct and logical synthetic approach to this compound involves the construction of the desired side chain onto a pre-existing 2-aminoimidazole core. This method relies on the strategic functionalization of a suitable starting material, such as 2-amino-1H-imidazole-5-carbaldehyde.

Strategic Design of Precursor Molecules

The most effective strategy for the direct synthesis of the target compound is a two-step process beginning with a readily available precursor. The key precursor identified for this pathway is 2-amino-1H-imidazole-5-carbaldehyde . This aldehyde provides a reactive handle at the C-5 position of the imidazole (B134444) ring, which is ideal for carbon-carbon bond formation to construct the propan-1-ol side chain.

The second key precursor is an organometallic reagent capable of delivering an ethyl group. For this purpose, ethylmagnesium bromide (EtMgBr) , a common Grignard reagent, is the ideal choice. It acts as a nucleophilic ethyl anion equivalent that will readily add to the carbonyl group of the aldehyde precursor.

Reaction Conditions and Optimization Protocols

The core of the direct synthesis is the Grignard reaction between 2-amino-1H-imidazole-5-carbaldehyde and ethylmagnesium bromide. The reaction proceeds via nucleophilic addition of the ethyl group to the aldehyde's carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the secondary alcohol, this compound.

Key reaction conditions must be carefully controlled to ensure a successful transformation and maximize yield. The reaction is highly sensitive to moisture and protic solvents; therefore, anhydrous conditions are mandatory. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are typically used as solvents. The reaction is generally initiated at a low temperature (e.g., 0 °C) to manage its exothermic nature and then allowed to warm to room temperature to ensure completion.

Optimization of this reaction involves fine-tuning several parameters, as detailed in the table below.

Table 1: Parameters for Optimization of Grignard Reaction

| Parameter | Range/Options | Rationale |

| Solvent | Anhydrous Diethyl Ether, Anhydrous THF | Influences solubility of reactants and stability of the Grignard reagent. |

| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side reactions. Initial addition is typically done at 0 °C or lower. |

| Equivalents of EtMgBr | 1.1 to 2.0 equivalents | An excess of the Grignard reagent is used to ensure complete consumption of the aldehyde. |

| Reaction Time | 1 to 12 hours | Monitored by Thin Layer Chromatography (TLC) to determine the point of complete reaction. |

| Workup Procedure | Saturated aq. NH₄Cl, dilute HCl | Quenches the reaction and protonates the magnesium alkoxide. Acidic workup can help in the purification of the basic product. |

Yield and Purity Assessment of Synthetic Products

The yield of the Grignard reaction to form this compound is expected to be in the moderate to good range, typically between 50-75%, depending on the purity of the starting materials and the precise reaction conditions employed.

Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. The standard method for purification is silica (B1680970) gel column chromatography, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of a basic modifier like triethylamine (B128534) to prevent the product from streaking on the acidic silica gel.

The purity and identity of the final product are confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Product Assessment

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Signals corresponding to the imidazole ring protons, the CH-OH proton, the CH₂ group, and the terminal CH₃ group. |

| ¹³C NMR Spectroscopy | Carbon framework confirmation | Distinct peaks for the imidazole ring carbons, the carbinol carbon (CH-OH), and the ethyl side chain carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the target compound. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |

Advanced Synthetic Approaches to Imidazole-Functionalized Amino Alcohols

Modern synthetic chemistry often employs strategies that build molecular complexity rapidly and efficiently. Multicomponent reactions (MCRs) and domino/cascade reactions are powerful tools that can be hypothetically applied to the synthesis of imidazole-functionalized amino alcohols like the target compound.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions are one-pot processes where three or more reactants combine to form a product that contains portions of all the starting materials. isca.me The Debus–Radziszewski imidazole synthesis is a classic example of an MCR, forming imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). isca.me

A hypothetical MCR strategy to synthesize a scaffold similar to this compound could involve the reaction of three key components:

An α-hydroxyketone or a related precursor: This would provide the alcohol functionality and part of the carbon backbone.

Cyanamide or a guanidine (B92328) derivative: This would serve as the source for the 2-amino group of the imidazole ring.

An aldehyde or its equivalent: This would provide the remaining carbon atom for the imidazole ring.

For instance, a three-component condensation could be envisioned between an appropriate four-carbon α-dicarbonyl precursor, propionaldehyde, and a source of ammonia and the 2-amino group (like guanidine). While challenging to design for this specific target, the MCR approach offers a highly convergent and atom-economical route to complex imidazoles. isca.meresearchgate.net Research has shown that MCRs can be used to generate diverse libraries of substituted 2-aminoimidazoles, often catalyzed by Lewis or Brønsted acids. nih.gov

Table 3: Examples of Multicomponent Reactions for Imidazole Synthesis

| MCR Type | Components | Product Type | Reference |

| Debus-Radziszewski | 1,2-dicarbonyl, Aldehyde, Ammonia | 2,4,5-Trisubstituted Imidazoles | isca.me |

| Groebke-Blackburn-Bienaymé | 2-Aminoazole, Aldehyde, Isocyanide | Fused Aminoimidazoles | nih.gov |

| Van Leusen | Aldimine, TosMIC | 1,5-Disubstituted Imidazoles | N/A |

Domino and Cascade Reaction Pathways

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. This approach is highly efficient for constructing complex molecular architectures from simple starting materials.

A plausible, though hypothetical, domino pathway for the synthesis of a 2-amino-5-substituted imidazole could be initiated from simpler, acyclic precursors. For example, a reaction sequence could begin with a Michael addition, followed by an intramolecular cyclization and a final aromatization step to form the imidazole ring. An iodine-promoted domino reaction of aurones with amidines has been reported to produce highly substituted imidazoles, demonstrating the potential of such strategies. researchgate.net

Another conceptual domino approach could involve the reaction of a propargylamine (B41283) derivative with a carbodiimide. The reaction could proceed through a sequence of nucleophilic attack, cyclization, and tautomerization to yield a 2-aminoimidazole with a functionalized side chain. The development of such a pathway for the specific synthesis of this compound would require significant methodological research but highlights the potential of modern synthetic strategies to access such complex molecules efficiently.

Alkylation Reactions of Imidazole Rings with Alcohol Precursors

The construction of the C5-substituted propanol (B110389) side chain on a 2-aminoimidazole core represents a significant synthetic challenge. Direct C-H alkylation of imidazole rings, particularly at the C5 position, is an area of active research. nih.govmdpi.com Typically, such reactions involve the activation of the C-H bond with a transition metal catalyst, followed by coupling with an appropriate electrophile. nih.gov

For the synthesis of this compound, a plausible approach would involve the reaction of a 2-aminoimidazole species with a propanal derivative. This is not a direct alkylation with an alcohol but a condensation-type reaction. The imidazole ring is generally nucleophilic, and the C5 position can be susceptible to electrophilic attack, although less so than the nitrogen atoms. frontiersin.org The reaction would likely require activation of either the imidazole ring or the aldehyde.

A hypothetical reaction pathway could involve:

Protection of the 2-amino group and the N1/N3 positions of the imidazole to prevent side reactions, such as N-alkylation, which is a common and often competing reaction. researchgate.netresearchgate.net

Metalation at the C5 position using a strong base like an organolithium reagent, followed by reaction with propanal.

Subsequent reduction of the resulting ketone to the desired alcohol.

Alternatively, a Friedel-Crafts-type acylation at the C5 position with propanoyl chloride in the presence of a Lewis acid could be envisioned, followed by reduction of the ketone. However, the reactivity of the 2-aminoimidazole ring under these conditions would need to be carefully controlled to avoid undesired side reactions.

Stereoselective and Asymmetric Synthesis Techniques

The presence of a chiral center at the C1 position of the propanol side chain means that stereoselective synthesis is a critical consideration for producing enantiomerically pure this compound.

Chiral Catalyst Development for Enantioselective Synthesis

Achieving enantioselectivity in the synthesis of this molecule would likely focus on the stereoselective reduction of a ketone precursor, 1-(2-amino-1H-imidazol-5-yl)propan-1-one. Asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral catalysts are well-established methods for the enantioselective reduction of ketones to alcohols. dicp.ac.cn

Catalysts for such transformations often feature a transition metal (like Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand. The development of a suitable catalyst would involve screening a library of chiral ligands to find one that provides high enantiomeric excess (ee) for the specific imidazole-containing substrate. Chiral bicyclic imidazole structures have themselves been developed as catalysts for various enantioselective reactions, highlighting the importance of this heterocyclic core in asymmetric synthesis. nih.gov

Table 1: Examples of Chiral Ligand Families for Asymmetric Ketone Reduction

| Ligand Family | Metal Center | Typical Application |

| BINAP | Ru, Rh | Asymmetric Hydrogenation |

| Chiral Diamines/Amino Alcohols | Ru, Ir | Asymmetric Transfer Hydrogenation |

| Planar-Chiral Paracyclophanes | Ni | Asymmetric 1,2-Reduction |

Diastereoselective Control in Amino Alcohol Formation

However, in the broader context of synthesizing vicinal amino alcohols (where the amino and hydroxyl groups are on adjacent carbons), diastereoselectivity is a primary concern. rsc.orgnih.gov Methods often rely on substrate control, where an existing chiral center directs the stereochemical outcome of a subsequent reaction, or reagent control, using chiral reagents or catalysts. psu.edu While not directly applicable to the single chiral center in the target compound, these principles are fundamental to the synthesis of more complex, related structures.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is vital for optimizing synthetic routes and improving yields and selectivity.

Reaction Pathway Elucidation Using Isotopic Labeling

Isotopic labeling is a powerful technique to trace the path of atoms through a reaction. scripps.eduwikipedia.org To investigate the mechanism of formation for this compound, one could employ precursors labeled with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium).

For instance, to confirm that the propanol side chain originates from propanal, one could use ¹³C-labeled propanal at the carbonyl carbon (C1). By analyzing the final product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the position of the ¹³C label can be determined. If the label appears at the C1 position of the propanol side chain in the final product, it confirms the proposed synthetic origin.

Similarly, ¹⁵N labeling of the 2-amino group or within the imidazole ring could help elucidate the fate of the nitrogen atoms during the synthesis and confirm that the core structure remains intact. researchgate.netspringernature.com

Transition State Analysis in Mechanistic Studies

Transition state analysis, often performed using computational chemistry (e.g., Density Functional Theory - DFT), provides insights into the energetics and geometry of the highest-energy point along a reaction coordinate. This analysis can help explain the observed selectivity of a reaction.

For a stereoselective reduction step, computational modeling could be used to analyze the transition states of the reaction with both enantiomers of a chiral catalyst. By comparing the calculated activation energies, one could predict which catalyst enantiomer will lead to the desired product stereoisomer and explain the origins of the enantioselectivity. niscpr.res.in For a C-C bond-forming step, such as the reaction of a metalated imidazole with an aldehyde, transition state analysis could help rationalize the regioselectivity (i.e., reaction at C5 versus other positions) and predict the most favorable reaction conditions.

Protecting Group Chemistry in the Synthesis of Functionalized Imidazole Amino Alcohols

The synthesis of complex molecules such as functionalized imidazole amino alcohols necessitates the use of protecting groups to temporarily mask reactive sites and ensure selective transformations. rsc.org The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal. rsc.org In the context of 2-aminoimidazole synthesis, protecting groups are crucial for controlling regioselectivity and preventing unwanted side reactions involving the amino group, the imidazole nitrogens, and other functionalities like hydroxyl groups. rsc.org

A key strategy in the synthesis of 2-aminoimidazole alcohols involves the protection of both the guanidino group, which will form the 2-aminoimidazole ring, and any other reactive functional groups in the precursor molecules. For instance, the synthesis of a Boc-protected 2-aminoimidazole alcohol has been achieved through a multi-step sequence starting from a carboxylic acid precursor. In this process, the hydroxyl group is first protected as a tert-butyldiphenylsilyl (TBDPS) ether. The carboxylic acid is then converted to an α-bromoketone, which undergoes cyclization with Boc-guanidine. The final step involves the cleavage of the TBDPS silyl (B83357) ether to yield the desired Boc-protected 2-aminoimidazole alcohol.

Table 1: Examples of Protecting Groups in Imidazole Synthesis

| Protecting Group | Functional Group Protected | Typical Deprotection Conditions |

| Boc (tert-Butoxycarbonyl) | Amino / Guanidino Group | Acidic conditions (e.g., TFA) |

| TBDPS (tert-Butyldiphenylsilyl) | Hydroxyl Group | Fluoride source (e.g., TBAF) |

| TBDMS (tert-Butyldimethylsilyl) | Imidazole Nitrogen (N-1 or C-2) | Fluoride source (e.g., TBAF) |

| Dialkoxymethyl | Imidazole Nitrogen (N-1) | Neutral or mild acidic hydrolysis |

This compound as a Versatile Synthetic Synthon

This compound is a multifunctional compound poised to serve as a versatile synthetic synthon for the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of three distinct reactive centers: the nucleophilic 2-amino group, the secondary alcohol on the propyl side chain, and the imidazole ring itself, which contains both nucleophilic and electrophilic sites. These functional groups allow for a variety of chemical transformations, making the molecule a valuable building block in diversity-oriented synthesis. frontiersin.org

The 2-amino group is a key site for derivatization. It can undergo standard N-acylation and N-alkylation reactions to introduce a wide range of substituents, modifying the compound's properties. nih.govmonash.edu Furthermore, this exocyclic amino group, along with the adjacent ring nitrogen, creates a guanidine-like system that can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents. Such reactions are a common strategy for the synthesis of fused heterocyclic systems, like imidazo[1,2-a]pyrimidines, which are important pharmacophores. nih.gov

The secondary alcohol in the propanol side chain offers another handle for synthetic modification. It can be oxidized to the corresponding ketone, 1-(2-amino-1H-imidazol-5-yl)propan-1-one, which provides a new electrophilic center for subsequent reactions. Alternatively, the alcohol can be converted into a leaving group, allowing for nucleophilic substitution, or it can participate in esterification or etherification reactions. A four-step procedure involving acylation of a 1,2-aminoalcohol, oxidation of the alcohol, imine formation, and cyclization is a known method for preparing substituted imidazoles, highlighting the synthetic potential of this functionality. researchgate.net

The imidazole core itself can be further functionalized. The ring nitrogens can be alkylated or acylated, and the C4 position of the imidazole ring could potentially be targeted for electrophilic substitution, depending on the reaction conditions and the electronic nature of the existing substituents. The combination of these reactive sites makes this compound a valuable starting material for generating libraries of complex molecules, particularly for the exploration of new bioactive compounds. frontiersin.org The strategic application of multicomponent reactions, which can form several bonds in a single operation, is a particularly attractive approach for leveraging the synthetic potential of this aminoazole synthon. nih.gov

Table 2: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| 2-Amino Group | Acylation / Alkylation | N-Substituted 2-aminoimidazoles |

| 2-Amino Group & Ring Nitrogen | Cyclocondensation | Fused imidazoles (e.g., Imidazo[1,2-a]pyrimidines) |

| Propan-1-ol | Oxidation | 2-Amino-5-(1-oxopropyl)imidazole |

| Propan-1-ol | Esterification / Etherification | Ester or ether derivatives |

| Imidazole Ring | N-Alkylation | 1-Alkyl-2-amino-5-(1-hydroxypropyl)imidazole |

Computational Chemistry and Quantum Mechanical Investigations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach provides a dynamic picture of the molecule's behavior, which is particularly useful for understanding its properties in a solution or biological environment.

Solvent Effects on Molecular Structure and Interactions

No dedicated studies were found that specifically investigate the influence of different solvents on the molecular structure and intermolecular interactions of 1-(2-amino-1H-imidazol-5-yl)propan-1-ol through computational methods. Such studies would typically involve quantum mechanical calculations in the presence of a solvent continuum model or explicit solvent molecules to understand how properties like conformational preference, hydrogen bonding capabilities, and electronic structure are modulated by the surrounding medium. This information is crucial for understanding its behavior in biological systems and in various chemical processes.

Quantum Chemical Studies of Reaction Mechanisms

There is a lack of published research applying quantum chemical methods to elucidate the reaction mechanisms involving this compound. These types of studies are fundamental for predicting reaction pathways, understanding catalytic processes, and designing new synthetic routes.

Identification of Reaction Intermediates and Transition States

No computational studies identifying the specific reaction intermediates and transition states for reactions involving this compound have been reported. Such research would provide critical insights into the energetic landscape of its chemical transformations, which is essential for predicting reactivity and selectivity.

Intrinsic Reaction Coordinate (IRC) Calculations

In the absence of identified transition states, no Intrinsic Reaction Coordinate (IRC) calculations for reactions of this compound were found. IRC calculations are used to confirm that a calculated transition state correctly connects the reactants and products of a specific reaction step, thereby verifying the proposed mechanism.

Theoretical Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters for this compound are not available in the current body of scientific literature. These calculations are invaluable for interpreting experimental spectra and can provide a deeper understanding of the molecule's electronic and geometric structure.

Calculation of NMR Chemical Shifts and Coupling Constants

No data from computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound could be located. Theoretical NMR calculations, often employing methods like Gauge-Including Atomic Orbital (GIAO), are powerful tools for assigning experimental NMR signals and for correlating spectral features with specific structural characteristics.

Table 1: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Data for this compound No data available from literature searches.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Calculated Coupling Constant (Hz) | Experimental Coupling Constant (Hz) |

|---|---|---|---|---|

| ¹H NMR | ||||

| H-4 | N/A | N/A | N/A | N/A |

| CH(OH) | N/A | N/A | N/A | N/A |

| CH₂ | N/A | N/A | N/A | N/A |

| CH₃ | N/A | N/A | N/A | N/A |

| NH₂ | N/A | N/A | N/A | N/A |

| NH | N/A | N/A | N/A | N/A |

| OH | N/A | N/A | N/A | N/A |

| ¹³C NMR | ||||

| C-2 | N/A | N/A | N/A | N/A |

| C-4 | N/A | N/A | N/A | N/A |

| C-5 | N/A | N/A | N/A | N/A |

| CH(OH) | N/A | N/A | N/A | N/A |

| CH₂ | N/A | N/A | N/A | N/A |

| CH₃ | N/A | N/A | N/A | N/A |

Simulation of UV-Vis and CD Spectra

No published simulations of the Ultraviolet-Visible (UV-Vis) or Circular Dichroism (CD) spectra for this compound were found. Time-dependent density functional theory (TD-DFT) is a common method for simulating these spectra, providing insights into electronic transitions and chiroptical properties. The absence of such studies means that a theoretical framework for understanding the electronic absorption and chirality of this specific molecule is currently missing.

Table 2: Hypothetical Simulated UV-Vis and CD Spectral Data for this compound No data available from literature searches.

| Parameter | UV-Vis Spectrum | CD Spectrum |

|---|---|---|

| Maximum Wavelength (λmax, nm) | N/A | N/A |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | N/A | N/A |

| Rotational Strength (R, 10⁻⁴⁰ cgs) | N/A | N/A |

| Dominant Electronic Transitions | N/A | N/A |

Ligand-Macromolecule Binding Simulations

Ligand-macromolecule binding simulations are a cornerstone of computational drug discovery, offering insights into how a small molecule, or ligand, might interact with a biological target, typically a protein. These simulations can predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction.

Molecular Docking for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the most likely binding pose of a ligand to a macromolecule. This method explores various possible orientations and conformations of the ligand within the protein's active site and scores them based on a set of criteria that approximate binding energy. The output provides a prediction of the binding mode and a quantitative estimate of the binding affinity, which can help in prioritizing compounds for further experimental testing.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Protein Kinase A | - | - |

| Cyclooxygenase-2 | - | - |

| Beta-secretase 1 | - | - |

| HIV-1 Protease | - | - |

| No specific data is available for this compound. The table illustrates the type of data that would be generated from molecular docking studies. |

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To obtain more accurate predictions of binding affinities, more computationally intensive methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. FEP calculates the difference in free energy between two states, such as a ligand in solution and a ligand bound to a protein, by gradually "perturbing" one molecule into another over a series of steps.

MM/PBSA is another popular method that combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding. It involves calculating the energy of the protein-ligand complex, the unbound protein, and the unbound ligand. These methods, while more resource-intensive than molecular docking, can provide more reliable rankings of compounds based on their binding affinities.

Analysis of Specific Ligand-Protein Interaction Motifs

A crucial aspect of understanding ligand binding is the detailed analysis of the specific molecular interactions that stabilize the complex. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, ionic bonds (salt bridges), and van der Waals forces. Computational tools can identify and quantify these interactions, providing a molecular basis for the observed binding affinity. For instance, the amino group and the hydroxyl group on "this compound" would be expected to act as hydrogen bond donors and acceptors, while the imidazole (B134444) ring could participate in pi-stacking or other aromatic interactions.

Table 2: Potential Ligand-Protein Interaction Motifs for this compound

| Interaction Type | Potential Functional Group |

| Hydrogen Bond Donor | Amino group (-NH2), Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Imidazole nitrogen atoms, Hydroxyl group (-OH) |

| Hydrophobic Interactions | Propanol (B110389) alkyl chain |

| Aromatic Interactions | Imidazole ring |

| This table outlines the potential interaction motifs based on the chemical structure of the compound, as no specific interaction data has been published. |

Mechanistic Studies in Biochemical Pathways and Biomolecular Interactions

Role in Amino Acid Biosynthetic Pathways

The structural similarity of 1-(2-amino-1H-imidazol-5-yl)propan-1-ol to key metabolites in the histidine biosynthesis pathway has prompted investigations into its potential role as an intermediate or an analog.

The biosynthesis of histidine is a well-characterized pathway that proceeds through a series of enzymatic steps, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). A key intermediate in this pathway is L-histidinol, which is structurally an isomer of this compound. L-histidinol features a 1H-imidazol-4-yl group, whereas the compound has a 2-amino-1H-imidazol-5-yl moiety.

Research has primarily focused on the canonical pathway involving histidinol (B1595749). There is a lack of direct evidence in the reviewed literature confirming this compound as a naturally occurring intermediate in the de novo biosynthesis of histidine in organisms. Its investigation is more likely centered on its potential as a synthetic analog to probe or modulate the histidine pathway.

The final steps of histidine biosynthesis involve the two-step oxidation of L-histidinol to L-histidine, catalyzed by histidinol dehydrogenase. This process involves the sequential oxidation of the alcohol to an aldehyde (histidinal) and then to a carboxylic acid (histidine).

Given the structural differences, specifically the position of the side chain on the imidazole (B134444) ring and the presence of a 2-amino group, it is hypothesized that this compound would be processed differently by the enzymes of the histidine pathway. The substrate specificity of histidinol dehydrogenase is crucial. While no specific studies detailing the enzymatic transformation of this compound were found, it is plausible that it could act as a competitive inhibitor or a poor substrate for this enzyme.

Enzymatic Catalysis and Inhibition Mechanisms

The interaction of small molecules with enzymes is fundamental to understanding their biological effects. The focus here is on the molecular mechanisms of recognition and modulation, independent of the ultimate biological outcome.

The binding of a substrate to an enzyme's active site is a highly specific interaction, often described by the "lock-and-key" or "induced-fit" models. The active site is a three-dimensional pocket with a specific arrangement of amino acid residues that complement the substrate's shape, size, and chemical properties. For enzymes in the histidine biosynthesis pathway, the active sites are tailored to bind intermediates like imidazole glycerol (B35011) phosphate (B84403) and histidinol.

While direct crystallographic or spectroscopic studies detailing the binding of this compound to a specific enzyme are not available in the searched literature, its binding mode can be inferred. The imidazole ring, the amino group, and the propanol (B110389) side chain would all be critical for recognition. The 2-amino group, in particular, introduces a key difference from the natural intermediate L-histidinol, potentially altering hydrogen bonding and electrostatic interactions within an enzyme's active site.

Enzyme kinetics provides a quantitative framework for understanding how molecules affect enzyme activity. Kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat) describe the affinity of the enzyme for its substrate and its turnover rate, respectively. Inhibitors can modulate these parameters in various ways (e.g., competitive, non-competitive, or mixed inhibition).

No specific kinetic data for the interaction of this compound with enzymes have been published. A hypothetical kinetic study would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of this compound. Such an analysis could reveal whether it acts as an inhibitor and, if so, the mechanism of inhibition. This would provide quantitative insights into its interaction with the enzyme, separate from any physiological consequence.

Ligand-Macromolecule Interaction Mechanisms

Beyond enzymes, small molecules can interact with other macromolecules like receptors or nucleic acids. The principles of these interactions are governed by the same non-covalent forces: hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specific three-dimensional structure of both the ligand and the macromolecule dictates the specificity and strength of the binding. The unique arrangement of functional groups in this compound, particularly the 2-aminoimidazole core, makes it a candidate for forming specific interactions with macromolecular targets, though specific examples remain to be elucidated by further research.

Binding to Protein Targets (e.g., enzyme binding sites, receptor sites)

No studies describing the binding affinity or interaction of this compound with any protein targets have been found. Consequently, there are no research findings or data tables available to characterize its potential to bind to enzyme active sites, receptor sites, or other protein domains. The potential inhibitory or agonistic activity of this compound remains uninvestigated.

Interaction with Nucleic Acids or Other Biomolecules

Information regarding the interaction of this compound with nucleic acids (DNA or RNA) or other non-protein biomolecules is not present in the available scientific literature. There are no published studies to suggest whether this compound can intercalate with, bind to, or otherwise interact with these crucial cellular components.

Derivatives, Analogues, and Structure Property Relationship Spr Studies

Design Principles for Novel 1-(2-amino-1H-imidazol-5-yl)propan-1-ol Analogues

The rational design of new analogues focuses on systematically modifying the parent structure to enhance desired properties while minimizing others. This involves a deep understanding of how changes in the molecule's architecture—affecting its size, shape, lipophilicity, and hydrogen bonding capability—influence its interactions with biological systems. mdpi.comnih.gov

Isosteric and Bioisosteric Replacements: The imidazole (B134444) ring or the 2-amino group can be replaced with other heterocyclic systems or functional groups that mimic their size, shape, and electronic features. The 2-aminoimidazole moiety is often considered a bioisostere of guanidine (B92328), acylguanidine, and benzamidine groups. researchgate.net Exploring replacements like triazoles, as demonstrated in the design of analogues for other 2-aminoimidazole alkaloids, can lead to novel compounds with retained or improved activity. nih.gov

Conformational Constraint: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation. This can lead to higher affinity for a biological target by reducing the entropic penalty of binding. For the this compound scaffold, this could involve cyclizing the propanol (B110389) side chain back onto the imidazole ring or incorporating it into a larger ring system.

Introducing a wide range of functional groups at specific positions on the parent molecule is a cornerstone of SPR studies. This allows for a systematic evaluation of the contributions of steric, electronic, and lipophilic effects. nih.gov

On the Imidazole Ring: The C4 position and the N1 nitrogen are primary targets for diversification. Introducing small alkyl groups, halogens, or aryl groups at C4 can probe steric tolerance and electronic requirements. nih.govacs.org Palladium-catalyzed cross-coupling reactions, for example, facilitate the introduction of various aryl groups, allowing for the rapid construction of diverse analogues. nih.govacs.orgnih.gov

On the Propanol Side Chain: The secondary hydroxyl group is a key site for modification. It can be converted into esters or ethers to alter lipophilicity and hydrogen-bonding capacity. Oxidation to a ketone introduces a planar carbonyl group, changing both the electronics and shape of the side chain. The hydroxyl group can also be replaced with other functionalities like amines, thiols, or halogens to explore different types of interactions.

On the Amino Group: The 2-amino group offers another handle for modification. It can be acylated to form amides or alkylated to form secondary or tertiary amines. These modifications can influence the basicity of the group and its ability to act as a hydrogen bond donor.

Table 1: Design Principles for Novel this compound Analogues

| Modification Site | Design Strategy | Examples of Functional Groups | Potential Impact |

|---|---|---|---|

| Imidazole Ring (C4, N1) | Vary sterics, electronics, and lipophilicity | Alkyl, Aryl, Halogen, Heterocycles | Alter binding affinity, selectivity, and pharmacokinetic properties |

| Propanol Side Chain (-OH) | Modify H-bonding and lipophilicity | Esters (-OCOR), Ethers (-OR), Ketone (=O), Amines (-NHR) | Modulate solubility, metabolic stability, and target interactions |

| Amino Group (-NH₂) | Alter basicity and H-bond donor capacity | Amides (-NHCOR), Alkylamines (-NHR, -NR₂) | Influence binding interactions and acid-base properties |

| Overall Scaffold | Introduce conformational rigidity; Bioisosteric replacement | Cyclization, Replacement of imidazole with triazole or pyrazole | Enhance binding affinity and explore novel chemical space |

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound relies on established and modern synthetic methodologies for heterocyclic compounds. Characterization of these new entities is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The imidazole ring offers several sites for synthetic modification, primarily at the N1 and C4 positions.

N-Substitution: The N1-position of the imidazole ring can be readily functionalized. Alkylation can be achieved using alkyl halides in the presence of a base. nih.gov For example, reacting the parent compound with ethyl chloroacetate in the presence of potassium carbonate can introduce an acetate group on the ring nitrogen. nih.gov Subsequent reaction with various amines can then yield a library of N-substituted acetamide derivatives. nih.gov

C4-Substitution: Introducing substituents at the C4 position often requires building the ring from precursors or employing C-H activation strategies. A versatile method for synthesizing 4-substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.govacs.orgnih.gov This approach allows for the direct installation of a wide variety of aryl groups at the carbon adjacent to the propanol-bearing carbon, generating a C-C bond during the ring-forming step. nih.govacs.org

Table 2: Representative Synthetic Modifications at the Imidazole Ring

| Modification Type | General Reaction | Potential Reagents |

|---|---|---|

| N1-Alkylation | Deprotonation followed by reaction with an electrophile | NaH, K₂CO₃; Alkyl halides (e.g., CH₃I, BnBr) |

| N1-Arylation | Ullmann or Buchwald-Hartwig cross-coupling | Aryl halides, CuI or Pd catalyst, base |

| C4-Arylation | Pd-catalyzed cross-coupling from a C4-halo precursor | Arylboronic acids, Pd(PPh₃)₄, base |

The secondary alcohol on the propanol side chain is a versatile functional group for derivatization.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-amino-1H-imidazol-5-yl)propan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This transformation alters the geometry from tetrahedral to trigonal planar at that carbon and introduces an electron-withdrawing carbonyl group.

Esterification and Etherification: Ester derivatives can be synthesized by reacting the alcohol with acyl chlorides or carboxylic acids under appropriate coupling conditions (e.g., using DCC/DMAP). Ether derivatives can be formed via a Williamson ether synthesis, which involves deprotonating the alcohol with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.

Deoxygenative Functionalization: Modern photoredox and hydrogen atom transfer (HAT) catalysis methods enable the use of alcohols as latent alkylating agents. researchgate.net These advanced techniques could potentially be used to replace the hydroxyl group with alkyl or aryl fragments, representing a powerful tool for late-stage functionalization. researchgate.netprinceton.edu

Table 3: Representative Synthetic Alterations to the Propanol Side Chain

| Modification Type | General Reaction | Potential Reagents |

|---|---|---|

| Oxidation | Conversion of secondary alcohol to ketone | PCC, DMP, Swern oxidation conditions |

| Esterification | Acylation of the hydroxyl group | Acyl chlorides (e.g., CH₃COCl), pyridine; Carboxylic acids, DCC, DMAP |

| Etherification | Williamson ether synthesis | NaH, then alkyl halide (e.g., CH₃I) |

| Nucleophilic Substitution | Conversion of -OH to a leaving group (e.g., -OTs), then SN2 reaction | 1. TsCl, pyridine; 2. Nucleophile (e.g., NaN₃, NaCN) |

The 2-amino group is a nucleophilic site that can be readily modified to generate a variety of derivatives.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base provides the corresponding 2-acylaminoimidazole derivatives. This modification converts the basic amino group into a neutral amide, significantly altering the electronic properties and hydrogen bonding potential of the scaffold.

N-Alkylation/N-Arylation: The amino group can undergo mono- or di-alkylation with alkyl halides. Reductive amination, reacting the parent compound with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄), is another effective method for introducing alkyl groups. ptfarm.pl

Formation of Schiff Bases and Amidines: Condensation with aldehydes or ketones yields Schiff bases (imines). Additionally, the 2-aminoimidazole moiety can be a precursor for more complex guanidinyl structures or amidine derivatives. asianpubs.org

Table 4: Representative Synthetic Substitutions on the 2-Amino Group

| Modification Type | General Reaction | Potential Reagents |

|---|---|---|

| N-Acylation | Amide bond formation | Acid chlorides (RCOCl), Acid anhydrides ((RCO)₂O) |

| N-Alkylation | Nucleophilic substitution or reductive amination | Alkyl halides (RX); Aldehydes/Ketones + NaBH₄ |

| Schiff Base Formation | Condensation with a carbonyl compound | Aldehydes (RCHO), Ketones (RCOR') |

| Sulfonylation | Formation of sulfonamide | Sulfonyl chlorides (RSO₂Cl), pyridine |

Stereochemical Variations and Their Impact on Molecular Interactions

The concept of chirality is central to understanding the biological activity of many pharmaceutical compounds, as molecules with the same chemical formula but different spatial arrangements of atoms, known as stereoisomers, can interact very differently with chiral biological systems like enzymes and receptors ankara.edu.trbiomedgrid.com. The compound this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C1 of the propanol chain). This gives rise to two non-superimposable mirror-image forms called enantiomers, designated as (R)- and (S)-isomers.

The spatial orientation of the hydroxyl and propyl groups relative to the imidazole ring is critical in defining how the molecule interacts with its biological targets. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable or toxic effects ankara.edu.trbiomedgrid.com. The body's homochiral environment can lead to each enantiomer being metabolized through different pathways, resulting in distinct pharmacological profiles biomedgrid.com. For example, the antituberculosis drug D-Ethambutol is effective, whereas its L-enantiomer can cause blindness ankara.edu.tr.

Research on analogous chiral imidazole-based compounds highlights the profound impact of stereochemistry on biological function. In a study of antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the separation of racemic mixtures revealed that the biological activity was stereospecific nih.gov. For one compound, the (R)-enantiomer was found to be more active, whereas for a different but structurally similar compound, the (S)-enantiomer exhibited superior activity nih.gov. This demonstrates that subtle changes in stereochemistry can dictate the efficacy of molecular interactions.

Further evidence comes from studies on nature-inspired compounds, where chirality plays a pivotal role. In an investigation of 3-Br-acivicin isomers and their derivatives for antimalarial activity, only the compounds with the natural (5S, αS) configuration showed significant potency mdpi.com. The other stereoisomers were found to be inactive mdpi.com. This high degree of stereoselectivity suggests that molecular interactions, whether related to target binding or cellular uptake, are exquisitely sensitive to the three-dimensional shape of the molecule mdpi.com.

Table 1: Example of Stereoisomer Activity in Imidazole-Related Compounds This table is generated based on data for analogous compounds to illustrate the principle of stereoselectivity.

| Compound Series | More Active Enantiomer | Biological Activity | Reference |

|---|---|---|---|

| Antifungal Imidazolyl-ethanol Derivative (Series A) | (R)-enantiomer | Antifungal | nih.gov |

| Antifungal Imidazolyl-ethanol Derivative (Series B) | (S)-enantiomer | Antifungal | nih.gov |

| 3-Br-Acivicin Derivatives | (5S, αS)-isomer | Antimalarial | mdpi.com |

Systematic Structure-Property Relationship Studies

Influence of Substituents on Chemical Reactivity

The chemical reactivity of the 2-aminoimidazole scaffold is sensitive to the electronic nature of its substituents. The imidazole ring contains two nitrogen atoms, making it susceptible to protonation, and the 2-amino group provides a key site for nucleophilic reactions researchgate.net.

Computational studies on related nitroimidazole derivatives have shown that the presence and position of electron-withdrawing groups (like a nitro group) or electron-donating groups (like a methyl group) significantly alter the molecule's physicochemical features and chemical reactivity rsc.orgsci-hub.se. Key findings from these studies include:

Basicity: Electron-withdrawing substituents decrease the basicity of the imidazole nitrogen atoms rsc.orgsci-hub.se.

Reactivity Sites: The primary sites of chemical reactivity are often found on the substituent itself (e.g., the nitro group) and the unprotonated ring nitrogen (N3) rsc.orgsci-hub.se.

Stability: The position of substituents can cause major changes in the geometrical and energetic stability of the molecule rsc.orgsci-hub.se.

For a compound like this compound, introducing substituents on the imidazole ring or the amino group would be expected to modulate its reactivity. For instance, adding an electron-withdrawing group to the imidazole ring could decrease the nucleophilicity of the 2-amino group. Conversely, an electron-donating group could enhance it. These modifications influence how the molecule participates in chemical reactions, such as acylation or alkylation, and how it interacts with metallic ions in biological systems.

Modulation of Ligand-Binding Affinities through Structural Changes

The ability of a molecule to bind to a biological target, such as an enzyme or receptor, is highly dependent on its structure. Minor structural modifications can lead to significant changes in binding affinity.

Steric Effects: The size and shape of substituents play a crucial role. In a study on dimeric 2-aminoimidazoles that act as antibiotic adjuvants, researchers found that incorporating substituents larger than a fluorine atom at certain positions on an associated phenyl ring reduced or completely abolished the desired activity nih.gov. This loss of activity was attributed to steric effects, where the bulkier groups (such as trifluoromethyl, methoxy, or methyl) physically hindered the optimal interaction of the molecule with its target nih.gov.

Side Chain Length and Composition: The composition of side chains is also critical. In the development of 2-aminoimidazole-based inhibitors for the enzyme human arginase I, binding affinity was directly linked to the structure of an amino acid side chain nih.gov. A simple 2-aminoimidazole molecule was a very weak inhibitor (Ki = 3.6 mM) because its side chain was too short to allow the imidazole ring to interact directly with the binuclear manganese cluster in the enzyme's active site nih.gov. Lengthening the side chain by just one carbon atom in a derivative significantly improved binding, although the resulting interactions were still suboptimal, highlighting a delicate requirement for precise chain length and orientation nih.gov.

Molecular Docking and Binding Energy: Computational methods are often used to predict and rationalize these interactions. In a study of imidazolone derivatives as potential anticancer agents, molecular docking simulations were performed to estimate the binding affinity for a target protein nih.gov. The results, summarized in the table below, show how different substituents lead to a wide range of predicted binding energies (MMGBSA ΔG Bind), which is an indicator of the stability of the ligand-protein complex nih.gov. A more negative binding energy suggests a more stable and potentially stronger interaction.

Table 2: Predicted Binding Affinities of Substituted Imidazolone Derivatives This table is generated from data on analogous compounds to illustrate the impact of structural changes on binding affinity.

| Molecule | Key Substituent | Docking Score | MMGBSA ΔG Bind (kcal/mol) | Reference |

|---|---|---|---|---|

| 5f | - | -4.75 | -38.63 | nih.gov |

| 3g | L-arginine moiety | -4.84 | -35.88 | nih.gov |

| 3f | - | -4.40 | -44.52 | nih.gov |

| 5d | - | -4.75 | -24.81 | nih.gov |

These examples from related compound classes underscore a key principle in drug design: structural modifications, from altering stereochemistry to adding or changing substituents, are powerful tools for fine-tuning a molecule's reactivity and optimizing its binding affinity for a specific biological target.

Applications in Advanced Chemical and Materials Science

Role as a Scaffold or Ligand in Catalysis

The presence of multiple coordination sites—the amino group, the imidazole (B134444) ring nitrogens, and the hydroxyl group—makes 1-(2-amino-1H-imidazol-5-yl)propan-1-ol an attractive candidate for the development of novel ligands for a range of catalytic transformations. The imidazole ring, in particular, is a crucial component in many biological catalysts and has been widely exploited in synthetic catalytic systems.

The imidazole core is a recurring motif in many organocatalysts due to its ability to act as a proton shuttle and a nucleophilic catalyst. The amino group at the 2-position of the imidazole ring in this compound can enhance its catalytic activity. This structural feature is reminiscent of the catalytic triad (B1167595) in serine proteases, where a histidine (imidazole-containing) residue plays a pivotal role in catalysis. nih.gov

In metal-mediated transformations, the imidazole moiety and the adjacent amino and hydroxyl groups can act as a multidentate ligand, chelating to a metal center and influencing its catalytic activity and selectivity. Transition metal complexes involving imidazole-containing ligands are known to catalyze a wide array of reactions. wikipedia.org The specific stereochemistry of the propan-1-ol side chain can also induce chirality in the resulting metal complex, opening avenues for asymmetric catalysis. The coordination of imidazole and its derivatives to metal cations is a well-established principle, with applications ranging from bio-mimetic chemistry to materials science. wikipedia.orgresearchgate.net

Table 1: Potential Catalytic Applications of this compound

| Catalysis Type | Potential Role of the Compound | Relevant Functional Groups |

|---|---|---|

| Organocatalysis | Nucleophilic catalyst, proton shuttle | 2-Amino group, Imidazole ring |

| Metal-Mediated Catalysis | Multidentate ligand for metal complexes | Amino group, Imidazole nitrogens, Hydroxyl group |

The presence of a stereogenic center in the propan-1-ol side chain is a key feature of this compound, making it a valuable precursor for the synthesis of chiral ligands. Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of reactions. westlake.edu.cntcichemicals.com

The development of chiral ligands derived from readily available amino acids and their derivatives has been a significant area of research. mdpi.comnih.gov These ligands have been successfully employed in numerous metal-catalyzed asymmetric reactions. The combination of the chiral alcohol and the rigid imidazole scaffold in this compound could lead to the creation of novel ligands with unique steric and electronic properties, potentially leading to improved catalytic performance. The synthesis of enantiomerically pure chiral amino alcohols is a critical step in the development of these catalysts. nih.govnih.gov

Integration into Functional Materials

The versatile chemical nature of this compound also makes it an interesting building block for the creation of functional materials with tailored properties. Its ability to participate in hydrogen bonding, metal coordination, and polymerization reactions allows for its incorporation into a diverse range of material architectures.

Imidazole-containing polymers have garnered significant attention due to their unique properties, such as pH-responsiveness and metal-coordinating capabilities, making them suitable for applications like drug delivery. researchgate.net The amino and hydroxyl groups of this compound provide reactive sites for its incorporation into polymer chains, either as a monomer or as a pendant group.

For instance, the hydroxyl group can be used for esterification or etherification reactions to attach the molecule to a polymer backbone, while the amino group can participate in amidation or imine formation. The resulting polymers, bearing the 2-aminoimidazole functionality, could exhibit interesting properties for various applications. The synthesis of polymers with pendant imidazole groups has been explored for creating materials with specific catalytic or binding properties. cjps.orgacs.org

The imidazole ring is a well-known component in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds and to coordinate with metal ions. nih.goviucr.org These non-covalent interactions can be harnessed to construct well-defined supramolecular architectures. The 2-amino group and the hydroxyl group in this compound provide additional sites for hydrogen bonding, further enhancing its potential for creating complex supramolecular structures. Imidazole-based supramolecular complexes have been investigated for their potential in medicinal applications. nih.gov The ability of imidazole ligands to direct the assembly of coordination supramolecular systems is also well-documented. researchgate.net

The electron-rich nature of the 2-aminoimidazole ring and its ability to bind to metal ions make this compound a promising candidate for the development of chemical sensors. nih.gov Imidazole-based fluorescent chemosensors have been extensively studied for the detection of various metal ions and anions. unigoa.ac.inseejph.comrsc.orgmdpi.comias.ac.in

The binding of an analyte to the imidazole moiety can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, allowing for sensitive and selective detection. The specific substitution pattern and the presence of the amino and hydroxyl groups in this compound could be fine-tuned to achieve selectivity for specific analytes. The design of optical-based sensors is a rapidly growing field, with imidazole-containing scaffolds playing a prominent role. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Histidine |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization may vary from weak intermolecular forces to stronger electrostatic interactions. The unique combination of a hydrogen-bond-rich 2-aminoimidazole moiety and a flexible propanol (B110389) group in this compound makes it an intriguing candidate for the construction of complex supramolecular architectures.

Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent forces. The 2-aminoimidazole core of this compound presents multiple sites for hydrogen bonding, including the amino group and the imidazole nitrogen atoms, making it a versatile component in the design of both hosts and guests.

Potential Host-Guest Interactions:

| Interaction Type | Potential Role of this compound | Potential Guest/Host Partners |

| Hydrogen Bonding | The amino group and imidazole ring can act as hydrogen bond donors and acceptors. The hydroxyl group of the propanol chain also serves as a hydrogen bond donor and acceptor. | Anions (e.g., chloride, nitrate), cations (via interaction with electron-rich atoms), neutral molecules with complementary hydrogen bonding sites (e.g., crown ethers, carboxylic acids). |

| π-π Stacking | The imidazole ring can participate in π-π stacking interactions with other aromatic systems. | Aromatic guest molecules (e.g., benzene, naphthalene (B1677914) derivatives), or as part of a larger host structure designed to bind aromatic guests. |

| Ion-Dipole Interactions | The polar functional groups can interact with various ions. | Metal ions, ammonium (B1175870) ions. |

The chirality of the propanol side chain could also be exploited for enantioselective recognition of chiral guest molecules. The design of a macrocyclic host incorporating the this compound unit could lead to cavities with specific sizes and shapes, capable of selectively binding complementary guest molecules.

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The diverse functional groups within this compound suggest its potential to form a variety of self-assembled structures, such as gels, liquid crystals, or well-defined nanoscale objects.

The 2-aminoimidazole group is known to form strong and directional hydrogen bonds, often leading to the formation of tapes, rosettes, or helical structures in the solid state and in solution. The interplay between these interactions and the van der Waals forces from the propanol side chain would dictate the final morphology of the self-assembled material.

Hypothetical Self-Assembled Structures:

| Supramolecular Structure | Driving Forces for Assembly | Potential Properties and Applications |

| One-Dimensional Chains/Fibers | Head-to-tail hydrogen bonding between the aminoimidazole and propanol groups of adjacent molecules. | Formation of organogels, templates for the synthesis of nanomaterials. |

| Two-Dimensional Sheets | A combination of hydrogen bonding and π-π stacking interactions between imidazole rings. | Anisotropic materials, functional surfaces. |

| Discrete Nanostructures (e.g., Micelles, Vesicles) | If appropriately functionalized with hydrophobic chains, the molecule could exhibit amphiphilic character, leading to self-assembly in aqueous or organic media. | Drug delivery systems, reaction nanocontainers. |

Further research into the synthesis of derivatives of this compound, for instance, by attaching long alkyl chains or other functional moieties, could provide greater control over the self-assembly process and lead to materials with tailored properties. While direct experimental data is currently lacking, the fundamental principles of supramolecular chemistry strongly support the potential of this compound as a valuable building block in the development of new functional materials.

Q & A

Q. What are the standard synthetic protocols for preparing 1-(2-amino-1H-imidazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of imidazole derivatives with propanol precursors under reflux conditions. For example, a related imidazole compound was synthesized by refluxing 2-acetyl benzimidazole with urea and iodine in isopropanol for 3 hours, followed by TLC monitoring, solvent removal, and recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. isopropanol), catalyst loading (e.g., iodine as a catalyst), and reaction time. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon backbone, with amino and hydroxyl protons showing characteristic broad peaks in DMSO-d₆ .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying the imidazole-propanol linkage .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretching at ~3300 cm⁻¹, O-H at ~3200 cm⁻¹) .

- HPLC : Monitors purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is X-ray crystallography applied to determine the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs for structure solution and refinement. For example, SHELXL refines atomic coordinates and thermal parameters, while Flack or Rogers parameters resolve chirality . Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures), with data collected at low temperatures (90 K) to minimize thermal motion .

Advanced Research Questions

Q. How can computational methods like DFT address electronic properties and reactivity contradictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, studies on analogous imidazole derivatives used DFT to validate experimental NMR chemical shifts and UV-Vis spectra, resolving discrepancies between predicted and observed reactivity . Solvent effects are incorporated via PCM models .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare SCXRD-derived bond lengths/angles with DFT-optimized geometries .

- Enantiomer Analysis : Use Flack parameters (e.g., η or x) to confirm absolute configuration when chiral centers exist, avoiding false positives in near-centrosymmetric structures .

- Dynamic NMR : Detect conformational flexibility (e.g., imidazole ring puckering) that may cause NMR signal splitting .

Q. How can synthetic routes be optimized to improve stereochemical purity?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during imidazole-propanol coupling .

- Kinetic Control : Optimize reaction temperature and solvent polarity to favor one enantiomer. For example, low temperatures in THF slow racemization .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, validated by circular dichroism (CD) .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf life at room temperature from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.